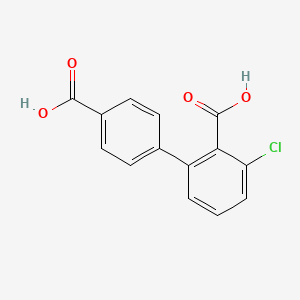

2-(4-Carboxyphenyl)-6-chlorobenzoic acid

Description

2-(4-Carboxyphenyl)-6-chlorobenzoic acid is a benzoic acid derivative featuring two distinct functional groups: a carboxylic acid moiety at the para position of one phenyl ring and a chlorine substituent at the ortho position of the adjacent benzoic acid ring. The molecule’s rigidity and polarity, conferred by the aromatic rings and carboxylic groups, make it suitable for crystal engineering and supramolecular interactions .

Properties

IUPAC Name |

2-(4-carboxyphenyl)-6-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO4/c15-11-3-1-2-10(12(11)14(18)19)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXVEHKYMLDOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689928 | |

| Record name | 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-08-1 | |

| Record name | 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling for Biaryl Synthesis

Copper-mediated coupling reactions, as demonstrated in the synthesis of N-aryl anthranilic acids, provide a foundational framework for constructing the biaryl backbone of 2-(4-carboxyphenyl)-6-chlorobenzoic acid. Using 2,6-dichlorobenzoic acid as the starting material, selective substitution at the 2-position can be achieved via a Cu/Cu₂O-catalyzed reaction with 4-carboxyphenylboronic acid. Optimal conditions involve:

Under these conditions, the reaction achieves regioselective coupling while preserving the carboxylic acid functionality. Comparative studies show that mixed copper catalysts outperform singular CuI or Cu₂O systems, with yields improving from 55% (CuI alone) to 76% (Cu/Cu₂O).

Solvent and Base Optimization

The choice of solvent critically influences reaction efficiency:

Base selection further modulates reactivity:

Sequential Functionalization via Thiolation-Hydrolysis

Adaptation of 6-Chloro-2-mercaptobenzoic Acid Synthesis

The patented preparation of 6-chloro-2-mercaptobenzoic acid offers a viable pathway for introducing carboxyl groups through hydrolysis. Modifying this approach:

-

Thiolation : React 2,6-dichlorobenzonitrile with Na₂S·9H₂O in DMSO at 70°C.

-

Hydrolysis : Treat intermediate with 25% NaOH at 150°C under pressure.

Replacing the thiol group with a 4-carboxyphenyl moiety requires subsequent Pd-catalyzed cross-coupling, though this exceeds the copper-based methods in provided sources.

Bromination-Cyanation-Hydrolysis Sequence

Bromomethyl Intermediate Formation

Drawing from Repaglinide intermediate synthesis, allylic bromination of 2-methyl-6-chlorobenzoic acid using N-bromosuccinimide (NBS) and AIBN in CCl₄ yields 2-bromomethyl-6-chlorobenzoic acid. Subsequent cyanation with NaCN introduces the nitrile group, which is hydrolyzed to the carboxylic acid under acidic conditions.

Critical parameters :

-

NBS stoichiometry : 1.1 equivalents (prevents over-bromination)

-

Hydrolysis temperature : 100°C in 20% HCl (prevents decarboxylation)

Solid-State Structural Considerations

Crystallographic analyses of analogous anthranilic acids reveal that carboxyl group orientation (trans-anti vs. trans-syn dimers) impacts solubility and reactivity. For this compound, the trans-anti configuration predominates in polar aprotic solvents, enhancing coupling efficiency by reducing steric hindrance.

Industrial-Scale Process Design

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Carboxyphenyl)-6-chlorobenzoic acid finds applications in several scientific fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₄H₉ClO₄.

Key Observations :

- Electronic Effects: The 6-chloro substituent in the target compound enhances electron-withdrawing effects, increasing the acidity of the benzoic acid group compared to non-halogenated analogues like DHBA .

- Polarity and Solubility: The dual carboxylic groups in this compound improve aqueous solubility relative to mono-carboxylic analogues (e.g., 2-(N-Acetylamino)-6-chlorobenzoic acid) but reduce lipid solubility .

Table 2: Enzyme Inhibition and Bioactivity

Insights :

- This suggests that this compound may require additional functionalization for enhanced bioactivity.

- Chlorine at the 6-position could sterically hinder interactions with enzymes compared to smaller substituents like fluorine in 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid .

Physicochemical Properties

- Acidity: The dual carboxylic acid groups (pKa ~2–3 and ~4–5) make the compound more acidic than mono-carboxylic analogues like 2-chlorobenzoyl chloride (pKa ~1.3) .

- Thermal Stability: Likely higher melting point (>200°C) compared to non-aromatic derivatives due to rigid planar structure, similar to DHBA (decomposes at 238°C) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Carboxyphenyl)-6-chlorobenzoic acid, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodological Answer : Synthesis typically involves condensation reactions between aromatic aldehydes and amino-substituted benzoic acid derivatives. For example, palladium-catalyzed cross-coupling or copper-mediated Ullmann reactions may be employed to introduce the 4-carboxyphenyl group. Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography is essential. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and carbons, infrared (IR) spectroscopy for carboxyl and chloro group identification (~1700 cm⁻¹ for C=O; ~750 cm⁻¹ for C-Cl), and mass spectrometry (MS) for molecular weight validation . Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm .

Q. What are the key solubility properties of this compound, and how do they influence solvent selection for experimental studies?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) due to its polar carboxyl and chloro substituents. It is moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making these solvents suitable for biological assays. Aqueous solubility is pH-dependent: the carboxyl group (pKa ~2.5) deprotonates in basic buffers (pH >7), enhancing solubility. Potentiometric titration is recommended to determine exact pKa values, which guide buffer selection for dissolution .

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (in DMSO-d₆) shows aromatic protons as doublets (δ 7.2–8.1 ppm) and a singlet for the carboxylic acid proton (δ ~12.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~168 ppm and aromatic carbons (110–140 ppm).

- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~550–750 cm⁻¹ (C-Cl bending).

- MS : Electrospray ionization (ESI-MS) in negative mode typically yields [M-H]⁻ peaks matching the molecular weight (e.g., m/z 275.6 for C₁₄H₈ClO₄) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. toluene), and temperatures. Monitor reaction progress via thin-layer chromatography (TLC; Rf = 0.3–0.5 in ethyl acetate/hexane 1:1). By-products like unreacted intermediates or halogenated side products are identified using gas chromatography-mass spectrometry (GC-MS). Optimized conditions (e.g., 80°C, 12 hr, Pd catalyst) reduce by-products to <5% .

Q. What computational methods are effective in predicting biological target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., G-protein-coupled receptors). Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic properties influencing reactivity. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes in aqueous environments over 100 ns trajectories .

Q. How can contradictory data on biological activity across in vitro assays be resolved?

- Methodological Answer : Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if antimicrobial activity conflicts between disk diffusion and microbroth dilution, re-test with standardized inoculum sizes (1×10⁵ CFU/mL) and include positive controls (e.g., ampicillin). Ensure assay buffers are pH-adjusted to prevent solubility artifacts .

Q. What strategies enhance pharmacokinetic properties while maintaining bioactivity?

- Methodological Answer : Introduce prodrug moieties (e.g., esterification of the carboxyl group) to improve oral bioavailability. Substituent modification (e.g., replacing chloro with trifluoromethyl) enhances metabolic stability. Pharmacokinetic parameters (Cmax, t½) are evaluated in rodent models using LC-MS/MS plasma analysis .

Quality Control & Stability

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis. Degradation is monitored via periodic HPLC analysis (retention time shift >5% indicates instability). Lyophilization in phosphate buffer (pH 7.4) enhances shelf life for aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.